molecular formula C18H22F2N4O3S B3000746 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine CAS No. 946302-41-6

4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine

Cat. No. B3000746
CAS RN: 946302-41-6
M. Wt: 412.46
InChI Key: UGPFARWKMZPENW-UHFFFAOYSA-N
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Description

The compound "4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological properties. The structure suggests the presence of a sulfonyl group attached to a piperazine ring, which is further linked to a methylpyrimidine moiety. This type of structure is often seen in medicinal chemistry where such motifs are explored for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted benzhydryl chlorides with piperidine or piperazine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of a base such as triethylamine . The synthesis may also involve Suzuki coupling reactions, which are known for their ability to form carbon-carbon bonds efficiently, as seen in the synthesis of methylpyrimidine sulfonyl piperazine derivatives . The use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride has been reported as a potent reagent system for activating thioglycosides, which could potentially be adapted for the synthesis of related sulfonyl compounds .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a piperazine or piperidine ring, which is a common feature in many pharmacologically active compounds. The piperazine ring can act as a hydrogen bond donor, as seen in the self-assembled channel structures formed by the interaction of piperazine with 4,4'-sulfonyldiphenol . The presence of a sulfonyl group is also significant, as it can influence the biological activity of the compound by interacting with biological targets such as enzymes .

Chemical Reactions Analysis

Compounds with a sulfonyl piperazine structure can undergo various chemical reactions, including nucleophilic attacks, which are a key step in the synthesis of 4-piperazinopyrimidines . The reactivity of the sulfonyl group can also be exploited in the formation of sulfamates, which have shown inhibitory activity against carbonic anhydrase enzymes . The chemical reactivity of these compounds is crucial for their potential as pharmacological agents, as it allows for the modification and optimization of their biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl piperazine derivatives are influenced by the nature of their substituents. The introduction of different functional groups can significantly alter properties such as solubility, stability, and reactivity. For instance

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Anticancer Activity : Substituted pyrimidine-piperazine conjugates, closely related to the chemical structure of interest, have been synthesized and evaluated for their anti-proliferative activities against human breast cancer and kidney cells. Compounds with chromene and quinoline moieties attached to pyrimidine and piperazine showed enhanced anti-proliferative activities (Parveen et al., 2017).

  • Antimicrobial and Anti-inflammatory Studies : Compounds with structural similarities, incorporating methylpyrimidine sulfonyl piperazine, were synthesized and evaluated for antibacterial, anthelmintic, and anti-inflammatory activities. These compounds showed promising results against specific bacterial strains and in anti-inflammatory models (Mohan et al., 2014).

Molecular Docking and SAR Analysis

  • Molecular Docking in Cancer Research : Molecular docking studies with active compounds related to the chemical structure showed good binding affinity with the Bcl-2 protein, an important target in cancer research. Structure-activity relationship (SAR) analysis revealed the importance of specific molecular moieties in enhancing anti-proliferative activities (Parveen et al., 2017).

  • Carbonic Anhydrase Inhibitors : Sulfamates incorporating piperazinyl-ureido moieties, structurally related to the chemical , were synthesized and tested for inhibition of carbonic anhydrase enzymes. This research holds potential for developing anticancer drugs targeting specific carbonic anhydrase isoforms (Congiu et al., 2015).

Other Applications

  • Herbicidal Use : Research into new pyrimidine and triazine intermediates for herbicidal sulfonylureas indicates potential agricultural applications of compounds structurally similar to the one (Hamprecht et al., 1999).

  • Antipsychotic Agents : A study on (piperazin-1-yl-phenyl)-arylsulfonamides, which share structural elements with the target compound, revealed high affinities for serotonin receptors and potential as atypical antipsychotic agents (Park et al., 2010).

properties

IUPAC Name

4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O3S/c1-12(2)27-18-11-17(21-13(3)22-18)23-6-8-24(9-7-23)28(25,26)16-5-4-14(19)10-15(16)20/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPFARWKMZPENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine

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